molecular formula C23H26BF2NO3 B12838598 4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Cat. No.: B12838598
M. Wt: 413.3 g/mol
InChI Key: KISWCCLNHIKZNX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves multiple steps and requires advanced organic synthesis techniques . The process generally includes the following steps:

    Formation of the cyclopropyl group: This step involves the cyclopropanation of an appropriate precursor.

    Introduction of the fluorine atoms: Fluorination is achieved using specific fluorinating agents under controlled conditions.

    Attachment of the dioxaborolan group: This step involves the formation of the boronate ester using pinacol and boron reagents.

    Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce costs .

Chemical Reactions Analysis

4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group, in particular, allows it to undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds . The fluorine atoms enhance the compound’s reactivity and stability, making it suitable for various applications .

Comparison with Similar Compounds

Similar compounds to 4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it versatile for various applications .

Properties

Molecular Formula

C23H26BF2NO3

Molecular Weight

413.3 g/mol

IUPAC Name

4-cyclopropyl-2-fluoro-N-[5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H26BF2NO3/c1-13-18(24-29-22(2,3)23(4,5)30-24)11-16(25)12-20(13)27-21(28)17-9-8-15(10-19(17)26)14-6-7-14/h8-12,14H,6-7H2,1-5H3,(H,27,28)

InChI Key

KISWCCLNHIKZNX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)NC(=O)C3=C(C=C(C=C3)C4CC4)F)F

Origin of Product

United States

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